molecular formula C30H44NO2PS B14755020 [S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B14755020
M. Wt: 513.7 g/mol
InChI Key: AMJUUQQEJOWQMC-WHMAPKLYSA-N
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Description

[S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in both research and industrial applications .

Preparation Methods

The synthesis of [S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves several steps. The process typically starts with the preparation of the phosphine ligand, followed by the introduction of the sulfinamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomeric purity. Industrial production methods may involve the use of specialized equipment to maintain the stability of the compound, which is sensitive to air, heat, and moisture .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

[S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers to form complexes that can catalyze enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction and the metal center used .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of [S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide lies in its specific structure, which provides high enantiomeric purity and stability under various reaction conditions.

Properties

Molecular Formula

C30H44NO2PS

Molecular Weight

513.7 g/mol

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3/t29-,35+/m0/s1

InChI Key

AMJUUQQEJOWQMC-WHMAPKLYSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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